molecular formula C6H12FNO2 B2884285 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid CAS No. 1546395-30-5

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid

Cat. No.: B2884285
CAS No.: 1546395-30-5
M. Wt: 149.165
InChI Key: FGHQOHLWJCERHL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a fluorine atom, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by the introduction of the amino group and carboxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly reagents and solvents is emphasized to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. The carboxylic acid group can participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-2-chloro-3-methylbutanoic acid
  • 2-(Aminomethyl)-2-bromo-3-methylbutanoic acid
  • 2-(Aminomethyl)-2-iodo-3-methylbutanoic acid

Uniqueness

2-(Aminomethyl)-2-fluoro-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

2-(aminomethyl)-2-fluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO2/c1-4(2)6(7,3-8)5(9)10/h4H,3,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHQOHLWJCERHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546395-30-5
Record name 2-(aminomethyl)-2-fluoro-3-methylbutanoic acid
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